benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate
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Overview
Description
Benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate is a chemical compound with the molecular formula C14H17N3O4 and a molecular weight of 291.31 g/mol It is characterized by the presence of an imidazolidinone ring, which is a five-membered ring containing two nitrogen atoms and a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate typically involves the reaction of benzyl chloroformate with N-(3-aminopropyl)imidazolidin-2,5-dione under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate can undergo various chemical reactions, including:
Oxidation: The imidazolidinone ring can be oxidized to form imidazolidinedione derivatives.
Reduction: Reduction of the carbonyl groups can lead to the formation of imidazolidinone alcohols.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazolidinedione derivatives, while reduction can produce imidazolidinone alcohols .
Scientific Research Applications
Benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[3-(2,4-dihydroxy-1H-imidazol-5-yl)propyl]carbamate
- Benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)butyl]carbamate
- Benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)ethyl]carbamate
Uniqueness
Benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate is unique due to its specific structural features, such as the length of the propyl chain and the presence of the imidazolidinone ring.
Properties
IUPAC Name |
benzyl N-[3-(2,5-dioxoimidazolidin-4-yl)propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c18-12-11(16-13(19)17-12)7-4-8-15-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,20)(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKSZXZIWPNJMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC2C(=O)NC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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